Bik BH3

Description

Properties

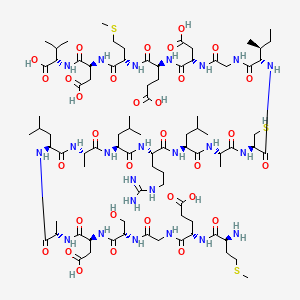

Molecular Formula |

C86H145N23O32S3 |

|---|---|

Molecular Weight |

2109.4 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[2-[[(2S)-3-carboxy-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C86H145N23O32S3/c1-16-42(10)67(84(139)92-35-59(111)96-54(31-63(117)118)80(135)100-49(20-22-62(115)116)74(129)101-50(24-27-144-15)75(130)105-56(33-65(121)122)81(136)108-66(41(8)9)85(140)141)109-83(138)58(37-142)107-70(125)45(13)94-77(132)52(29-39(4)5)104-73(128)47(18-17-25-90-86(88)89)99-79(134)53(30-40(6)7)103-69(124)43(11)93-76(131)51(28-38(2)3)102-68(123)44(12)95-78(133)55(32-64(119)120)106-82(137)57(36-110)97-60(112)34-91-72(127)48(19-21-61(113)114)98-71(126)46(87)23-26-143-14/h38-58,66-67,110,142H,16-37,87H2,1-15H3,(H,91,127)(H,92,139)(H,93,131)(H,94,132)(H,95,133)(H,96,111)(H,97,112)(H,98,126)(H,99,134)(H,100,135)(H,101,129)(H,102,123)(H,103,124)(H,104,128)(H,105,130)(H,106,137)(H,107,125)(H,108,136)(H,109,138)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,140,141)(H4,88,89,90)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,66-,67-/m0/s1 |

InChI Key |

JMIMHPONHLDYMG-JNQIXXGGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Bik BH3 Mediated Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bik (Bcl-2 interacting killer) was the first identified member of the BH3-only subgroup of the Bcl-2 protein family, key regulators of the intrinsic apoptosis pathway.[1] Unlike other BH3-only proteins that are primarily regulated post-translationally, Bik expression is often transcriptionally induced by various apoptotic stimuli.[2] Predominantly localized to the endoplasmic reticulum (ER), Bik plays a crucial role in initiating the apoptotic cascade by neutralizing anti-apoptotic Bcl-2 proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[3][4] This guide provides a comprehensive overview of the Bik-mediated apoptosis pathway, including its molecular mechanisms, regulation, and key protein interactions, supplemented with quantitative data and detailed experimental protocols.

The Core Mechanism of Bik-Mediated Apoptosis

The pro-apoptotic function of Bik is intrinsically linked to its single Bcl-2 Homology 3 (BH3) domain.[5] This domain is essential for its interaction with and inhibition of anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Mcl-1.

Transcriptional Regulation of Bik

The expression of the BIK gene is tightly controlled and can be induced by a variety of cellular stresses and signaling pathways:

-

E2F Transcription Factors: In response to genotoxic stress and viral infections, E2F transcription factors can directly bind to the BIK promoter and activate its transcription.

-

p53: The tumor suppressor p53 can also upregulate Bik expression, contributing to p53-mediated apoptosis.

-

Cytokines: Pro-inflammatory cytokines like Interferon-gamma (IFNγ) can induce Bik expression through the STAT1 signaling pathway.

-

Hormone Deprivation: In hormone-dependent cancers, such as estrogen receptor-positive breast cancer, hormone withdrawal can lead to increased Bik expression and apoptosis.

Bik at the Endoplasmic Reticulum: A Sentinel for Apoptosis

Upon translation, Bik is primarily localized to the ER membrane. From this location, it initiates a signaling cascade that culminates in mitochondrial dysfunction. The prevailing models for Bik-induced apoptosis are:

-

The "Direct" Model - Neutralizing Anti-Apoptotic Proteins: Bik, through its BH3 domain, directly binds to the hydrophobic groove of anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) that are also present at the ER and mitochondrial membranes. This interaction neutralizes their protective function, liberating the pro-apoptotic effector proteins BAX and BAK.

-

The "Indirect" Model - Calcium Mobilization: Bik can induce the release of calcium (Ca2+) from the ER lumen. This localized increase in cytosolic Ca2+ is taken up by the mitochondria, leading to mitochondrial stress, cristae remodeling, and ultimately, MOMP.

Activation of BAX and Mitochondrial Outer Membrane Permeabilization (MOMP)

The neutralization of anti-apoptotic proteins by Bik allows for the activation, oligomerization, and insertion of BAX and BAK into the outer mitochondrial membrane. This forms pores that lead to MOMP, the "point of no return" in apoptosis. MOMP results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, including:

-

Cytochrome c: Binds to Apaf-1 to form the apoptosome, which activates caspase-9.

-

Smac/DIABLO: Inhibits inhibitors of apoptosis proteins (IAPs), thereby promoting caspase activity.

Caspase Cascade and Execution of Apoptosis

The activation of initiator caspase-9 by the apoptosome triggers a downstream cascade of effector caspases, such as caspase-3 and -7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Quantitative Data

Table 1: Binding Affinities of BH3 Peptides to Anti-Apoptotic Bcl-2 Proteins

The binding affinity of the BH3 domain is a critical determinant of the pro-apoptotic potency of BH3-only proteins. The following table summarizes the dissociation constants (Kd) for the interaction of BH3 peptides from various BH3-only proteins with anti-apoptotic Bcl-2 family members. While data for the full-length Bik protein is limited, the affinities of BH3 peptides provide a valuable surrogate for understanding its binding specificity.

| BH3 Peptide | Bcl-2 (nM) | Bcl-xL (nM) | Mcl-1 (nM) |

| Bim | 6.1 | 4.4 | 5.8 |

| Bmf | 5.2 | 5.1 | 185 |

| Puma | - | - | - |

| Bad | - | High Affinity | No/Low Affinity |

| Noxa | No/Low Affinity | No/Low Affinity | High Affinity |

Table 2: Bik Expression in Cancer

The expression of Bik is frequently dysregulated in various cancers. While precise quantitative levels are cell-type and context-dependent, the following table provides a summary of general expression trends.

| Cancer Type | Bik Expression Level | Implication | Reference |

| Breast Cancer | Often downregulated, but can be overexpressed in certain subtypes. | Downregulation promotes survival; overexpression can correlate with poor prognosis in some contexts. | |

| Prostate Cancer | Generally low. | Loss of Bik contributes to apoptosis resistance. | |

| Colon Cancer | Generally low. | Loss of Bik contributes to apoptosis resistance. | |

| Multiple Myeloma | Can be silenced by epigenetic mechanisms. | Silencing promotes cell survival. |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Bik-Bcl-2 Interaction

This protocol details the steps to determine the in vivo interaction between Bik and an anti-apoptotic protein like Bcl-2.

Materials:

-

Cell culture reagents

-

IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease inhibitors)

-

Anti-Bik antibody

-

Anti-Bcl-2 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads or agarose resin

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in IP Lysis Buffer and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing (Optional but Recommended):

-

Add control IgG and Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.

-

-

Immunoprecipitation:

-

Add the anti-Bik antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with IP Lysis Buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against Bik and Bcl-2.

-

Mitochondrial Isolation and Cytochrome c Release Assay

This protocol describes the isolation of mitochondria and the subsequent analysis of cytochrome c release as a marker of MOMP.

Materials:

-

Mitochondria Isolation Buffer (MIB): 250 mM Mannitol, 5 mM HEPES, 0.5 mM EGTA, 1 mg/ml BSA, supplemented with protease inhibitors.

-

Dounce homogenizer

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-cytochrome c antibody

-

Antibody against a mitochondrial marker (e.g., COX IV)

Procedure:

-

Mitochondria Isolation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold MIB.

-

Homogenize the cells using a Dounce homogenizer on ice.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet with MIB.

-

-

Induction of Cytochrome c Release (In Vitro):

-

Resuspend the isolated mitochondria in a reaction buffer.

-

Treat with an apoptotic stimulus (e.g., recombinant Bik protein or BH3 peptide).

-

Incubate at 30°C for 30 minutes.

-

-

Analysis of Cytochrome c Release:

-

Centrifuge the reaction mixture at 12,000 x g for 5 minutes at 4°C to separate the mitochondrial pellet from the supernatant (cytosolic fraction).

-

Collect the supernatant.

-

Lyse the mitochondrial pellet.

-

Analyze both the supernatant and the mitochondrial lysate by SDS-PAGE and Western blotting using an anti-cytochrome c antibody. An antibody against a mitochondrial protein should be used as a loading control for the mitochondrial fraction.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (typically provided with kits)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Induce apoptosis in your cell line of interest.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within one hour.

-

Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

Mandatory Visualizations

Caption: Bik-mediated apoptotic signaling pathway.

Caption: Co-Immunoprecipitation workflow.

Caption: Cytochrome c release assay workflow.

References

- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 2. BIK-the founding member of the BH3-only family proteins: mechanisms of cell death and role in cancer and pathogenic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

The Role of Bik in Endoplasmic Reticulum Stress: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and calcium homeostasis. Perturbations in its function lead to ER stress and activate the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, prolonged ER stress triggers apoptosis. The B-cell lymphoma 2 (Bcl-2) interacting killer (Bik) protein, a BH3-only member of the Bcl-2 family, has emerged as a key player in mediating the switch from adaptation to apoptosis under ER stress. Predominantly localized to the ER membrane, Bik orchestrates a complex signaling cascade that culminates in mitochondrial outer membrane permeabilization and cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Bik's function in ER stress, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and therapeutic development.

Bik Signaling in Endoplasmic Reticulum Stress

Under conditions of prolonged or severe ER stress, the expression and activity of Bik are modulated, leading to the initiation of an apoptotic cascade. The signaling pathways involving Bik are multifaceted, encompassing transcriptional regulation, protein-protein interactions, and the modulation of intracellular calcium levels.

Transcriptional Regulation of Bik during ER Stress

The expression of the BIK gene is upregulated in response to ER stress, a process often mediated by the tumor suppressor protein p53.[1] Upon activation by cellular stress, p53 can bind to the BIK promoter and enhance its transcription.[1] This transcriptional activation ensures a sufficient pool of Bik protein to engage the apoptotic machinery when the ER stress becomes insurmountable.

Bik-Mediated Apoptosis Initiation at the ER

Bik is primarily an ER-resident protein.[2] Its pro-apoptotic function is initiated at the ER membrane through interactions with anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-XL.[3] Bik acts as a "sensitizer" BH3-only protein. It binds to and sequesters these anti-apoptotic proteins, thereby liberating the "activator" BH3-only proteins (e.g., Bim, tBid) and the "effector" proteins (Bax and Bak).[4]

Freed from inhibition, Bax and Bak can oligomerize at both the ER and mitochondrial membranes, forming pores that lead to the release of pro-apoptotic factors.

The Role of Bik in ER Calcium Homeostasis

A critical aspect of Bik's function in ER stress is its ability to modulate ER calcium (Ca²⁺) stores. The ER is the primary intracellular Ca²⁺ reservoir, and its depletion is a potent apoptotic signal. Bik, through its interaction with Bcl-2/Bcl-XL, can disrupt the association of these anti-apoptotic proteins with inositol 1,4,5-trisphosphate receptors (IP3Rs), leading to the release of Ca²⁺ from the ER into the cytosol. This elevation in cytosolic Ca²⁺ can then be taken up by the mitochondria, leading to mitochondrial dysfunction and the release of cytochrome c.

Bik and the Unfolded Protein Response (UPR)

During the adaptive phase of the UPR, cells attempt to mitigate ER stress and promote survival. In this context, Bik can be targeted for ubiquitination and proteasomal degradation. The E3 ligase complex Cul5-ASB11, which is transcriptionally activated by the IRE1α-XBP1s branch of the UPR, has been identified as a key regulator of Bik degradation. This provides a mechanism for cells to temporarily restrain the pro-apoptotic activity of Bik while attempting to restore ER homeostasis. However, under prolonged stress, this degradation machinery may be overwhelmed, leading to the accumulation of Bik and the induction of apoptosis.

Quantitative Data on Bik's Role in ER Stress

The following tables summarize quantitative findings from various studies investigating the role of Bik in ER stress-induced apoptosis.

| Parameter | Cell Line | ER Stress Inducer | Fold Change/Percentage | Reference |

| Bik mRNA Expression | MCF-7 | Tamoxifen (6.0 µM) | ~2-fold increase | |

| Bik Protein Expression | H1299 | p53 overexpression | Similar to endogenous levels induced by stress | |

| Apoptosis Rate | SW-13 and NCI-H295R | Thapsigargin (1-16 µM) | Concentration-dependent increase | |

| Cell Viability | PC-3 | Tunicamycin (1-10 µg/ml) | Up to 61.5% cell death at 96h | |

| Mitochondrial Membrane Potential | MCF-7 | BIK siRNA + Tamoxifen | Decreased | |

| Total Caspase Activity | MCF-7 | BIK siRNA + Tamoxifen | Decreased |

| Parameter Measured | Cell Line | ER Stress Condition | Key Finding | Reference |

| Cytosolic Ca²⁺ Concentration | PC3 | Thapsigargin (10 nM - 10 µM) | Concentration-dependent increase | |

| Bik Protein Half-life | 293T | Tunicamycin (10 µg/ml) | Decreased (ubiquitination-dependent) | |

| CHOP Expression | HCT116 | Thapsigargin | Upregulated, mediating DR5 expression |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Induction of ER Stress

Objective: To induce ER stress in cultured cells to study the downstream effects on Bik and apoptosis.

Reagents:

-

Tunicamycin (Sigma-Aldrich)

-

Thapsigargin (Sigma-Aldrich)

-

DMSO (Sigma-Aldrich)

-

Complete cell culture medium

Procedure:

-

Prepare stock solutions of tunicamycin (e.g., 10 mg/mL in DMSO) and thapsigargin (e.g., 1 mM in DMSO). Store at -20°C.

-

Plate cells at a desired density and allow them to adhere overnight.

-

On the day of the experiment, dilute the stock solution of tunicamycin or thapsigargin to the final desired concentration (e.g., 1-10 µg/mL for tunicamycin, 0.5-2 µM for thapsigargin) in pre-warmed complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the ER stress inducer.

-

Incubate the cells for the desired time period (e.g., 4-48 hours) at 37°C in a CO₂ incubator.

-

As a control, treat a parallel set of cells with medium containing the same concentration of DMSO used for the drug dilution.

-

Harvest the cells for downstream analysis (e.g., Western blotting, RT-qPCR, apoptosis assays).

Immunoprecipitation of Bik

Objective: To isolate Bik and its interacting partners from ER-stressed cells.

Reagents:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors.

-

Anti-Bik antibody (for immunoprecipitation)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

Procedure:

-

Induce ER stress in cells as described in Protocol 3.1.

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Incubate the cell lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add the anti-Bik antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.

-

Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting.

Measurement of Intracellular Calcium with Fura-2 AM

Objective: To measure changes in cytosolic Ca²⁺ concentration following the induction of ER stress or overexpression of Bik.

Reagents:

-

Fura-2 AM (Invitrogen)

-

Pluronic F-127 (Invitrogen)

-

HEPES-buffered saline (HBS): 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, pH 7.4.

-

DMSO

Procedure:

-

Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

-

Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in DMSO to a stock concentration of 1 mM. Just before use, dilute the stock to a final concentration of 2-5 µM in HBS. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

-

Wash the cells once with HBS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.

-

Mount the dish on a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

Record a baseline fluorescence ratio before adding the stimulus (e.g., thapsigargin).

-

Add the stimulus and record the change in the 340/380 nm fluorescence ratio over time.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.

Caspase-3 Activity Assay

Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis, in response to Bik-mediated ER stress.

Reagents:

-

Caspase-3 colorimetric or fluorometric assay kit (e.g., from Sigma-Aldrich, Cell Signaling Technology).

-

Cell lysis buffer (provided in the kit or a compatible buffer).

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric).

-

96-well plate (black for fluorometric assays).

-

Plate reader.

Procedure:

-

Induce ER stress in cells as described in Protocol 3.1.

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Lyse the cells in the provided lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence with excitation at ~380 nm and emission at ~460 nm (for fluorometric assays) using a plate reader.

-

The increase in absorbance or fluorescence is proportional to the caspase-3 activity.

Visualizing the Pathways: DOT Language Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Bik signaling pathway in ER stress-induced apoptosis.

Caption: Workflow for Bik immunoprecipitation from ER-stressed cells.

Caption: Workflow for intracellular calcium imaging using Fura-2 AM.

Conclusion and Future Directions

Bik plays a pivotal role in the cellular decision between life and death under ER stress. Its strategic localization at the ER allows it to integrate stress signals and initiate a cascade of events leading to apoptosis. The intricate regulation of Bik expression and stability highlights the tight control exerted by the cell over this potent pro-death molecule. Understanding the nuances of Bik signaling in ER stress opens new avenues for therapeutic intervention in diseases characterized by excessive apoptosis or apoptosis resistance, such as neurodegenerative disorders and cancer.

Future research should focus on elucidating the precise molecular choreography of Bik's interaction with other Bcl-2 family members at ER-mitochondria contact sites. Furthermore, identifying novel small molecule modulators of Bik's activity or its interaction with the proteasomal degradation machinery could provide promising strategies for the development of targeted therapies for ER stress-related pathologies. This technical guide provides a solid foundation for researchers and drug developers to build upon in their quest to unravel the complexities of Bik-mediated ER stress signaling and translate this knowledge into clinical applications.

References

- 1. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two proteases with caspase‐3‐like activity, cathepsin B and proteasome, antagonistically control ER‐stress‐induced programmed cell death in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional dissection of the pro-apoptotic protein Bik. Heterodimerization with anti-apoptosis proteins is insufficient for induction of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Apoptosis: An In-depth Technical Guide to the Bik BH3 Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins stands as the central regulator of the intrinsic apoptotic pathway, a finely tuned process of programmed cell death essential for tissue homeostasis and development. Within this family, the BH3-only proteins act as critical sentinels, responding to a myriad of cellular stresses to initiate the apoptotic cascade. Among these, the Bcl-2 interacting killer (Bik) holds a unique position as a founding member of the BH3-only subgroup. Predominantly localized to the endoplasmic reticulum (ER), Bik's primary function is to trigger apoptosis by engaging with and neutralizing anti-apoptotic Bcl-2 proteins, thereby unleashing the downstream executioners of cell death. This technical guide provides a comprehensive overview of the structure and function of the Bik BH3 domain, its mechanism of action, and the experimental methodologies used to investigate its pivotal role in apoptosis.

This compound Domain: Structure and Sequence

The pro-apoptotic function of Bik is intrinsically linked to its Bcl-2 homology 3 (BH3) domain. This short, amphipathic alpha-helical domain is the primary interface for interaction with the hydrophobic groove of anti-apoptotic Bcl-2 family members. The sequence of the human this compound domain contains conserved hydrophobic residues crucial for this binding. While a definitive crystal structure of the full-length Bik protein remains to be elucidated, structural analyses of BH3 peptides in complex with anti-apoptotic proteins have provided significant insights into the molecular basis of their interaction.

Function and Mechanism of Action

Bik's canonical function is to act as a "sensitizer" BH3-only protein. Under normal physiological conditions, anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w sequester pro-apoptotic effector proteins such as BAX and BAK, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane (MOMP). Upon receiving an apoptotic stimulus, Bik expression or activation leads to its BH3 domain binding to the hydrophobic groove of these anti-apoptotic guardians. This interaction competitively displaces BAX and BAK, freeing them to initiate MOMP.

A key and distinguishing feature of Bik's mechanism is its primary localization at the endoplasmic reticulum. From this vantage point, Bik initiates a signaling cascade that bridges the ER and the mitochondria. Bik-mediated sequestration of anti-apoptotic proteins at the ER leads to an increase in cytosolic calcium levels, a consequence of calcium release from the ER. This calcium influx into the mitochondria triggers the activation and oligomerization of BAX at the mitochondrial outer membrane. The resulting pores lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing apoptosis.[1][2][3]

Quantitative Analysis of this compound Domain Interactions

The efficacy of Bik in promoting apoptosis is directly related to the binding affinity of its BH3 domain for various anti-apoptotic Bcl-2 family members. These interactions are selective, with the this compound domain exhibiting a distinct binding profile. Quantitative data from various studies, primarily using techniques like fluorescence polarization and surface plasmon resonance with synthetic BH3 peptides, have elucidated these preferences.

| Interacting Protein | Binding Affinity (Kd) | Method | Reference |

| Bcl-2 | High Affinity (qualitative) | Fluorescence Lifetime Imaging Microscopy (in vivo) | |

| Bcl-xL | High Affinity (qualitative) | Co-immunoprecipitation | |

| Bcl-w | 4.4 nM | Not Specified | |

| Mcl-1 | > 1 µM (very low affinity) | Fluorescence Polarization |

Signaling Pathway of Bik-Induced Apoptosis

The signaling cascade initiated by Bik is a well-defined pathway leading to mitochondrial-mediated apoptosis.

Experimental Protocols

A variety of experimental techniques are employed to study the function of the this compound domain. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect Bik-Bcl-2 Interaction

This protocol details the co-immunoprecipitation of Bik and Bcl-2 to demonstrate their in-cell interaction.

Materials:

-

Cells expressing HA-tagged Bik and endogenous or overexpressed Bcl-2.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

-

Wash Buffer: Lysis buffer with 0.1% Triton X-100.

-

Anti-HA antibody (for immunoprecipitation).

-

Anti-Bcl-2 antibody (for Western blotting).

-

Protein A/G agarose beads.

-

SDS-PAGE gels and Western blotting apparatus.

Procedure:

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in Lysis Buffer for 30 minutes on ice.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clearing: Incubate the supernatant with protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-HA antibody and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash three times with Wash Buffer.

-

Elution: Resuspend the beads in 2X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.

-

Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-Bcl-2 antibody to detect the co-immunoprecipitated protein.

Cytochrome c Release Assay (Western Blot Method)

This assay is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

Materials:

-

Control and apoptosis-induced cells.

-

Cytosol Extraction Buffer: 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.

-

Mitochondria Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail.

-

Anti-cytochrome c antibody.

-

Anti-COXIV antibody (mitochondrial loading control).

-

Anti-GAPDH antibody (cytosolic loading control).

Procedure:

-

Cell Fractionation: Harvest and wash cells. Resuspend in Cytosol Extraction Buffer and incubate on ice for 15 minutes.

-

Homogenization: Homogenize cells using a Dounce homogenizer.

-

Cytosolic Fraction: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction.

-

Mitochondrial Fraction: Wash the pellet from the 10,000 x g spin with Cytosol Extraction Buffer and then lyse in Mitochondria Lysis Buffer.

-

Western Blotting: Determine the protein concentration of both fractions. Separate equal amounts of protein by SDS-PAGE and perform Western blotting using antibodies against cytochrome c, COXIV, and GAPDH.

BH3 Profiling

BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold ("priming") by exposing permeabilized cells to various BH3 peptides.

Materials:

-

Single-cell suspension of cells to be profiled.

-

Permeabilization Buffer: Digitonin in a suitable buffer (e.g., MEB).

-

A panel of synthetic BH3 peptides (e.g., Bik, Bad, Noxa, Puma, Bim).

-

Mitochondrial membrane potential indicator dye (e.g., JC-1 or TMRM).

-

Multi-well plate reader or flow cytometer.

Procedure:

-

Cell Preparation: Prepare a single-cell suspension and wash with a suitable buffer.

-

Permeabilization: Resuspend cells in Permeabilization Buffer containing the mitochondrial dye.

-

Peptide Treatment: Add the cell suspension to wells of a multi-well plate containing different BH3 peptides at various concentrations.

-

Measurement: Immediately measure the mitochondrial membrane potential over time using a plate reader (for JC-1 or TMRM fluorescence) or at a fixed time point using a flow cytometer.

-

Data Analysis: A decrease in mitochondrial membrane potential indicates MOMP. The sensitivity to different BH3 peptides reveals the cell's dependence on specific anti-apoptotic proteins for survival.

Bik in Cancer and Drug Development

Given its central role in initiating apoptosis, Bik is a protein of significant interest in oncology. In many cancers, the apoptotic machinery is dysregulated, often through the overexpression of anti-apoptotic Bcl-2 proteins, leading to cell survival and resistance to therapy. Strategies aimed at restoring the pro-apoptotic function of BH3-only proteins like Bik are therefore a promising avenue for cancer treatment.

The development of "BH3 mimetics," small molecules that mimic the action of BH3 domains, has revolutionized cancer therapy. These drugs bind to the hydrophobic groove of anti-apoptotic proteins, thereby liberating pro-apoptotic effectors and triggering cell death. While no drugs directly mimic the this compound domain are currently in clinical use, the principles learned from studying Bik's interactions have been instrumental in the design and development of these novel therapeutics. Furthermore, the expression level of Bik in tumors can serve as a biomarker to predict the response to certain therapies.

Conclusion

The this compound domain is a critical mediator of apoptosis, acting as a key initiator of the intrinsic cell death pathway. Its unique localization at the endoplasmic reticulum and its ability to trigger a calcium-dependent activation of BAX at the mitochondria highlight its specialized role in cellular life-and-death decisions. A thorough understanding of the this compound domain's structure, its binding affinities for anti-apoptotic partners, and the signaling pathways it governs is paramount for researchers and drug developers. The experimental protocols outlined in this guide provide a robust framework for investigating the intricate functions of Bik and for exploring its potential as a therapeutic target in the ongoing fight against cancer and other diseases characterized by apoptotic dysregulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Endoplasmic reticulum protein BIK binds to and inhibits mitochondria-localized antiapoptotic proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Transcriptional Regulation of the Bik Gene

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The BCL2 Interacting Killer (Bik), the founding member of the BH3-only subclass of BCL-2 family proteins, is a potent pro-apoptotic factor.[1][2] Unlike other BCL-2 family members, Bik is primarily localized to the endoplasmic reticulum (ER) membrane, where it initiates apoptosis through the mitochondrial pathway, in part by mobilizing calcium from the ER.[1][3] Given its critical role as an initiator of apoptosis, the expression of the Bik gene is tightly controlled, primarily at the level of transcription.[1] Dysregulation of Bik expression is implicated in various pathologies, particularly cancer, where its silencing can contribute to therapeutic resistance. Several anti-cancer drugs and cellular stress signals converge on the Bik promoter to activate its transcription through various pathways, including those dependent on E2F and p53. This guide provides a comprehensive overview of the molecular mechanisms governing the transcriptional regulation of the human Bik gene, summarizing key signaling pathways, transcription factors, and relevant experimental methodologies.

Bik Gene and Promoter Architecture

The human Bik gene is located on chromosome 22q13.3. Structural analysis of its 5' flanking region reveals a promoter that lacks canonical TATA and CAAT boxes, which are common in many eukaryotic promoters. Despite their absence, transcription initiates from a single, specific site. The minimal promoter region required for basal transcription has been localized to a segment between -211 and +153 relative to the transcription start site. The promoter and intronic regions contain several consensus binding sites for key transcription factors that are critical for its regulated expression in response to various stimuli.

Key Transcriptional Regulators and Signaling Pathways

The expression of Bik is modulated by a diverse set of transcription factors that integrate signals from various pathways, including those related to cell cycle progression, DNA damage, and cytokine stimulation.

E2F Transcription Factors: A Link to Cell Cycle and Chemotherapy

The E2F family of transcription factors, critical regulators of the cell cycle, are major activators of Bik transcription. This regulation is often independent of the p53 tumor suppressor pathway. The human Bik promoter contains a functional E2F-binding site at position -104, and the direct binding of E2F1 has been confirmed by Chromatin Immunoprecipitation (ChIP) and Electrophoretic Mobility-Shift Assays (EMSA).

Chemotherapeutic agents such as adriamycin can induce Bik expression by activating the E2F pathway, contributing to an efficient apoptotic response in cancer cells. This suggests that the status of the E2F pathway could be a determinant of chemosensitivity.

p53: A Dual Regulatory Role

The tumor suppressor p53 has been reported to transcriptionally activate the human Bik gene, particularly in response to certain stimuli like adenovirus E1A protein expression or treatment with antiestrogens like fulvestrant in breast cancer cells. However, this regulation appears context-dependent. For instance, chemotherapy-induced Bik expression can occur independently of p53. Interestingly, some studies suggest that p53's role in upregulating Bik mRNA in response to antiestrogens may be unrelated to its canonical DNA-binding activity, pointing towards a non-transcriptional function of p53 that influences Bik mRNA levels.

TGF-β Signaling Pathway

In human B cells, Transforming growth factor-beta (TGF-β) is a potent inducer of apoptosis, a process mediated directly through the transcriptional regulation of Bik. Upon TGF-β stimulation, activated Smad transcription factor complexes (specifically Smad3/4) are recruited to a consensus Smad-binding element located at -1055 in the Bik promoter. This leads to increased Bik transcription, which, coupled with the simultaneous transcriptional repression of the anti-apoptotic gene BCL-XL, drives the cell towards apoptosis. This pathway is considered a physiological mechanism for maintaining homeostasis in germinal centers.

Cytokine and Stress Signaling

Other signaling pathways also regulate Bik expression:

-

Interferon-gamma (IFN-γ): In epithelial cells, IFN-γ increases Bik expression in a manner dependent on the transcription factor STAT1. Although the Bik promoter contains several potential STAT1-binding sites, direct activation in reporter assays has not been consistently observed, suggesting a potentially indirect mechanism.

-

Interferon Regulatory Factor-1 (IRF-1): In contrast to most factors, IRF-1 has been identified as a negative regulator of Bik. A genetic variant (SNP rs738276) in an intronic region of the Bik gene creates a binding site for IRF-1, which leads to suppressed Bik levels.

-

Calcium/Calcineurin Pathway: In B cell lymphoma, increased Bik mRNA following surface IgM ligation is dependent on the calcium/calcineurin pathway, as it can be abolished by cyclosporin A.

Epigenetic Regulation

In several human cancers, Bik expression is silenced through epigenetic mechanisms, primarily promoter hypermethylation. This silencing contributes to a tumor suppressor role for Bik. Treatment with demethylating agents, such as 5-aza-2'-deoxycytidine, can restore Bik expression, suggesting a therapeutic strategy for sensitizing cancer cells to apoptosis.

Data Presentation: Summary of Bik Transcriptional Regulation

The following tables summarize the key factors and stimuli that modulate Bik gene expression.

Table 1: Transcription Factors Regulating the Bik Gene

| Transcription Factor | Effect on Bik Transcription | Binding Site Location (Human Promoter) | Inducing Stimuli/Pathway | Supporting Evidence |

| E2F1 | Activation | -104 bp | Genotoxic Stress, Chemotherapy (Adriamycin) | ChIP, EMSA, Promoter Assays |

| p53 | Activation (context-dependent) | Not fully defined | Antiestrogens (Fulvestrant), Adenovirus E1A | siRNA knockdown, Mutant p53 studies |

| Smad3/4 | Activation | -1055 bp | TGF-β | ChIP, EMSA, Promoter Assays |

| STAT1 | Activation | Putative sites exist | IFN-γ | STAT1 knockout cells show reduced induction |

| IRF-1 | Repression | Intronic region (rs738276 SNP) | Constitutive / IFN-γ | CRISPR, ChIP, Promoter Assays |

Table 2: Upstream Stimuli and Pathways Affecting Bik Expression

| Stimulus / Condition | Pathway Involved | Effect on Bik mRNA | Cell Type / Context | Quantitative Change |

| Adriamycin (Chemotherapy) | E2F Pathway | Induction | Cancer Cells | Strong induction |

| Antiestrogens (Fulvestrant) | p53 Pathway | Induction | Estrogen-dependent breast cancer | Specific up-regulation |

| TGF-β | Smad Pathway | Induction | B-lymphoma, Centroblasts | Direct transcriptional induction |

| IFN-γ | STAT1 Pathway | Induction | Human and murine epithelial cells | Increased expression |

| Surface IgM Ligation | Calcium/Calcineurin | Induction | B cell lymphoma | Increased mRNA |

| Promoter Hypermethylation | Epigenetic Silencing | Repression | Various Cancers | Gene silencing |

| IRF-1 Binding (GG genotype at rs738276) | IRF-1 Repression | Suppression | Airway Epithelial Cells | ~2-fold suppression compared to AA genotype |

Experimental Protocols

Detailed methodologies are crucial for studying gene regulation. Below are generalized protocols for key experiments cited in the investigation of Bik transcription.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if a specific transcription factor (e.g., E2F1, Smad3) binds to a specific region of the Bik gene in vivo.

Protocol Steps:

-

Cross-linking: Treat cells (e.g., HCT116 or B-lymphoma cells) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-E2F1) or a control IgG.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the specific region of the Bik promoter containing the putative binding site (e.g., around -104 for E2F1). An enrichment of the target sequence in the specific antibody pull-down compared to the IgG control indicates binding.

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of the Bik promoter in response to the overexpression or knockdown of a specific transcription factor.

Protocol Steps:

-

Construct Preparation: Clone the Bik promoter region (e.g., a 1.9 kb fragment) upstream of a firefly luciferase reporter gene in an expression vector (pGL3-Basic). Create mutations in putative transcription factor binding sites if needed (site-directed mutagenesis).

-

Cell Transfection: Co-transfect the Bik promoter-luciferase construct into a suitable cell line (e.g., HEK293T) along with two other plasmids:

-

An expression vector for the transcription factor of interest (e.g., pCMV-E2F1) or an empty vector control.

-

A control plasmid expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.

-

-

Incubation: Allow the cells to grow for 24-48 hours to allow for protein expression and reporter gene transcription.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system on a luminometer.

-

Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. Compare the activity in cells overexpressing the transcription factor to the empty vector control to determine the effect on promoter activity.

Conclusion and Therapeutic Implications

The transcriptional regulation of the Bik gene is a complex process involving a convergence of signals from cell cycle control, stress responses, and developmental pathways. Key transcription factors including E2F1, p53, and Smads act as primary activators, while factors like IRF-1 can mediate repression. Furthermore, epigenetic silencing via promoter methylation represents a significant mechanism for downregulating Bik in cancer, reinforcing its role as a tumor suppressor.

For drug development professionals, understanding these regulatory networks provides multiple opportunities for therapeutic intervention. Strategies aimed at reactivating Bik expression could prove effective in sensitizing resistant tumors to conventional therapies. This could include the development of small molecules that enhance the activity of E2F1 or Smads on the Bik promoter, or the use of epigenetic modifiers like demethylating agents to overcome gene silencing. The intricate control of Bik transcription underscores its importance as a nodal point in the cellular decision to undergo apoptosis, making it a compelling target for next-generation cancer therapeutics.

References

- 1. BIK-the founding member of the BH3-only family proteins: mechanisms of cell death and role in cancer and pathogenic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BIK, the founding member of the BH3-only family proteins: mechanisms of cell death and role in cancer and pathogenic processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of Bik BH3 in Developmental Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bik (BCL-2 interacting killer) is a founding member of the BH3-only subgroup of the BCL-2 protein family, critical initiators of the intrinsic apoptotic pathway. While initial studies of Bik-deficient mice suggested a redundant role in embryonic development, further investigations have unveiled a crucial, non-redundant function in specific developmental processes, most notably spermatogenesis. This guide provides a comprehensive technical overview of Bik's role in developmental biology, detailing its molecular mechanisms, functional redundancies, and the experimental methodologies used to elucidate its functions. It is intended to be a valuable resource for researchers investigating apoptosis in development and for professionals in drug development targeting the BCL-2 family of proteins.

Introduction to Bik and the BH3-only Proteins

The BCL-2 family of proteins are central regulators of apoptosis. This family is divided into three subgroups: the anti-apoptotic members (e.g., BCL-2, BCL-xL), the pro-apoptotic effector proteins (BAX, BAK), and the pro-apoptotic BH3-only proteins. The BH3-only proteins, including Bik, Bim, Bad, Puma, and Noxa, act as sensors of cellular stress and developmental cues, initiating apoptosis in response to a wide array of signals. They function by binding to and neutralizing the anti-apoptotic BCL-2 members, thereby liberating BAX and BAK to permeabilize the mitochondrial outer membrane and trigger the caspase cascade.[1][2]

Bik, encoded by the Bik gene, is a 160-amino acid protein characterized by a single BCL-2 homology 3 (BH3) domain, which is essential for its pro-apoptotic activity, and a C-terminal transmembrane domain that localizes it primarily to the endoplasmic reticulum (ER).[3][4]

Bik's Mechanism of Action in Apoptosis

Bik initiates apoptosis through a distinct mechanism involving the mobilization of intracellular calcium stores. Localized at the ER, Bik interacts with anti-apoptotic proteins like BCL-2 and BCL-xL, leading to their neutralization.[3] This activity is thought to release sequestered pro-apoptotic proteins and also to induce the release of Ca2+ from the ER. The subsequent increase in cytosolic and mitochondrial Ca2+ concentration triggers mitochondrial cristae remodeling and recruits the dynamin-related protein 1 (DRP1) to the mitochondrial outer membrane, promoting mitochondrial fission. These events culminate in the selective activation of the pro-apoptotic effector protein BAX, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Signaling Pathway of Bik-Induced Apoptosis

Caption: Bik-mediated apoptotic signaling pathway.

Role of Bik in Developmental Biology

Functional Redundancy in Development

Studies utilizing mice with a homozygous deletion of the Bik gene (Bik-/-) have revealed that these animals are viable and exhibit no overt developmental abnormalities. This suggests that Bik is largely dispensable for normal embryonic development, a phenomenon attributed to functional redundancy with other BH3-only proteins, particularly Bim. Bik is expressed in various tissues during development, including the hematopoietic compartment and endothelial cells of the venous lineage. However, its absence in these tissues does not lead to an increase in cell numbers, likely due to compensation by other pro-apoptotic molecules.

A Non-Redundant Role in Spermatogenesis

The critical role of Bik in development is unmasked when its function is lost in conjunction with that of Bim. Mice doubly deficient for both Bik and Bim (Bik-/-Bim-/-) are viable but the males are infertile due to a severe block in spermatogenesis. During the first wave of spermatogenesis in normal development, a significant number of spermatogonia undergo apoptosis to maintain the proper ratio of germ cells to supportive Sertoli cells. In Bik-/-Bim-/- mice, this wave of apoptosis is inhibited, leading to an overabundance of spermatogonia and spermatocytes. This excess of germ cells is thought to overwhelm the nurturing capacity of the Sertoli cells, leading to a developmental arrest and a failure to produce mature sperm. This phenotype is not observed in either single knockout, highlighting the redundant yet essential roles of Bik and Bim in this specific developmental context.

Quantitative Data on Bik Expression

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | NCBI Accession | Source |

| Bik (mouse) | ATGAAGGAGCCTGTGAGAGACG | CAGACACAGGTCCATCTCATCG | NM_007546 |

Experimental Protocols

Generation of Bik Knockout Mice

The generation of knockout mice is a foundational technique for studying gene function in vivo. While specific details of the original Bik knockout mouse construction are not fully available, a general and widely applicable protocol using homologous recombination in embryonic stem (ES) cells is described below.

Protocol: Generation of a Conventional Knockout Mouse using ES Cells

-

Targeting Vector Construction:

-

Isolate a genomic DNA clone containing the Bik gene from a genomic library of the desired mouse strain (e.g., 129/Sv).

-

Design a targeting vector to replace a critical exon of Bik with a positive selection cassette, such as the neomycin resistance gene (neo). The vector should contain 5' and 3' homology arms (several kilobases in length) flanking the selection cassette that are homologous to the genomic regions flanking the target exon.

-

Incorporate a negative selection marker, such as the diphtheria toxin A-chain (DTA) or thymidine kinase (TK) gene, outside of the homology arms.

-

-

ES Cell Transfection and Selection:

-

Culture murine ES cells (e.g., from a 129/Sv strain) on a feeder layer of mitotically inactivated mouse embryonic fibroblasts.

-

Linearize the targeting vector and introduce it into the ES cells via electroporation.

-

Culture the electroporated cells in media containing a selective agent (e.g., G418 for the neo cassette). Only cells that have integrated the vector will survive.

-

If a negative selection marker is used, add the corresponding selective agent (e.g., ganciclovir for TK) to kill cells that have undergone non-homologous recombination.

-

-

Screening for Homologous Recombination:

-

Isolate genomic DNA from individual drug-resistant ES cell clones.

-

Screen for correctly targeted clones using Southern blotting or PCR with primers flanking the homology arms.

-

-

Generation of Chimeric Mice:

-

Expand the correctly targeted ES cell clones.

-

Inject the ES cells into blastocysts from a different mouse strain (e.g., C57BL/6).

-

Transfer the injected blastocysts into the uterus of a pseudopregnant surrogate mother.

-

The resulting offspring (chimeras) will be composed of cells from both the host blastocyst and the injected ES cells. Coat color is often used as a visual marker of chimerism.

-

-

Germline Transmission and Breeding:

-

Breed the chimeric mice with wild-type mice of the blastocyst donor strain (e.g., C57BL/6).

-

Genotype the offspring to identify those that have inherited the targeted allele from the ES cells (germline transmission).

-

Intercross heterozygous (Bik+/-) mice to generate homozygous knockout (Bik-/-) mice.

-

Workflow for Generating and Analyzing Bik-/-Bim-/- Double Knockout Mice

Caption: Workflow for generating and analyzing Bik-/-Bim-/- double knockout mice.

Quantitative Real-Time PCR (qRT-PCR) for Bik Expression

This protocol allows for the sensitive quantification of Bik mRNA levels in embryonic tissues.

Protocol: qRT-PCR for Mouse Bik

-

Tissue Collection and RNA Extraction:

-

Dissect embryonic tissues of interest in ice-cold PBS.

-

Immediately homogenize the tissue in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.

-

Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.

-

-

Real-Time PCR:

-

Prepare a master mix containing SYBR Green I dye, a hot-start Taq DNA polymerase, dNTPs, and the forward and reverse primers for mouse Bik (see table in section 4) and a housekeeping gene (e.g., Gapdh, Actb).

-

Perform the qPCR reaction in a real-time PCR thermal cycler. A typical cycling protocol is:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Perform a melting curve analysis at the end of the run to ensure primer specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for Bik and the housekeeping gene in each sample.

-

Calculate the relative expression of Bik using the ΔΔCt method, normalizing to the housekeeping gene and a reference sample.

-

TUNEL Assay for Apoptosis Detection in Embryonic Tissues

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol: TUNEL Assay for Paraffin-Embedded Embryonic Sections

-

Sample Preparation:

-

Fix embryos or dissected tissues in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

-

Dehydrate the samples through a graded series of ethanol washes, clear in xylene, and embed in paraffin wax.

-

Cut 5 µm sections and mount on charged slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize the sections in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each) and finally in distilled water.

-

-

Permeabilization:

-

Incubate sections with Proteinase K (20 µg/mL in PBS) for 15 minutes at room temperature to permeabilize the tissue.

-

Wash slides twice in PBS for 5 minutes each.

-

-

TUNEL Reaction:

-

Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP) according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche).

-

Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

-

Include a positive control (treat a section with DNase I to induce DNA breaks) and a negative control (omit the TdT enzyme).

-

-

Washing and Counterstaining:

-

Wash the slides three times in PBS for 5 minutes each.

-

Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst 33342.

-

-

Imaging:

-

Mount the slides with an anti-fade mounting medium.

-

Visualize the sections using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

Conclusion and Future Directions

Bik is a crucial initiator of apoptosis with a unique ER-based mechanism of action. While its role in many developmental processes is masked by functional redundancy with other BH3-only proteins, its essential function in spermatogenesis underscores the importance of apoptotic regulation in tissue homeostasis and development. The experimental protocols detailed in this guide provide a robust framework for further investigation into the roles of Bik and other BCL-2 family members in developmental biology.

Future research should aim to:

-

Generate comprehensive quantitative expression data for Bik throughout embryonic development to identify other potential sites of action.

-

Elucidate the full interactome of Bik in a developmental context to identify novel regulatory interactions.

-

Investigate the potential interplay of Bik with other cellular processes beyond apoptosis, such as autophagy, during development.

A deeper understanding of Bik's function in development will not only enhance our knowledge of fundamental biological processes but may also provide valuable insights for the development of novel therapeutic strategies targeting apoptosis in diseases such as cancer.

References

- 1. storage.googleapis.com [storage.googleapis.com]

- 2. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BIK-the founding member of the BH3-only family proteins: mechanisms of cell death and role in cancer and pathogenic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Bik in Cellular Homeostasis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bik (BCL2 Interacting Killer) is the founding member of the BH3-only subclass of the BCL-2 protein family, critical regulators of the intrinsic apoptotic pathway.[1][2] Predominantly localized to the endoplasmic reticulum (ER), Bik acts as a sentinel for cellular stress, initiating programmed cell death in response to a variety of signals.[1][2][3] Its primary mechanism involves neutralizing anti-apoptotic BCL-2 family members, which unleashes the pro-apoptotic effectors BAX and BAK. This activity is tightly coupled with ER-specific functions, including the mobilization of calcium (Ca²⁺) stores, which links ER stress directly to the mitochondrial execution pathway of apoptosis. Regulation of Bik occurs at multiple levels—transcriptional, post-transcriptional, and post-translational—ensuring its pro-death activity is kept in check under normal physiological conditions. Beyond apoptosis, Bik is implicated in other crucial cellular processes, including autophagy, the unfolded protein response (UPR), and inflammation, highlighting its multifaceted role in maintaining cellular homeostasis. Given its function as a pro-apoptotic tumor suppressor, Bik is a molecule of significant interest in oncology and drug development. This document provides an in-depth technical overview of Bik's function, regulation, and involvement in cellular signaling pathways, supported by experimental data and methodologies.

Molecular Profile of Bik

Bik, also known as NBK (Natural Born Killer), was the first BH3-only protein identified. Like other members of this subclass, its defining feature is the BCL-2 Homology 3 (BH3) domain, a short amphipathic alpha-helical segment essential for its pro-apoptotic function.

-

Structure: The Bik protein contains a central BH3 domain, which is the sole region of homology shared with other BCL-2 family members. This domain is critical for its ability to bind to the hydrophobic groove of anti-apoptotic proteins like BCL-2, BCL-xL, and MCL-1. Bik also possesses a C-terminal transmembrane (TM) domain that anchors it to the endoplasmic reticulum (ER) membrane.

-

Localization: Bik is predominantly an ER-resident protein. This specific subcellular localization is central to its unique mechanism of action, distinguishing it from other BH3-only proteins that may act primarily in the cytosol or on the mitochondrial outer membrane. Recent studies suggest that Bik can interact with mitochondrial-localized anti-apoptotic proteins through ER-mitochondria contact sites, known as Mitochondria-Associated ER Membranes (MAMs).

Regulation of Bik Expression and Activity

The expression and activity of Bik are tightly controlled at multiple levels to prevent spurious apoptosis and ensure a rapid response to cellular stress.

Transcriptional Regulation

Several transcription factors can induce Bik gene expression in response to specific stimuli:

-

p53: The tumor suppressor p53 can transcriptionally activate the human Bik gene, particularly in response to genotoxic stress or signals from oncogenes like adenovirus E1A. However, this regulation appears to be context-dependent, as p53-mediated induction of Bik was not observed in murine cells under similar stress conditions.

-

E2F Transcription Factors: The E2F pathway, often activated during viral infections and genotoxic stress, can directly induce Bik transcription independently of p53.

-

Cytokines (IFN-γ): Interferon-gamma (IFN-γ) treatment increases Bik expression in epithelial cells through a mechanism dependent on the transcription factor STAT1.

-

Hormonal Signals: In estrogen-dependent breast cancer cells, estrogen starvation leads to a specific up-regulation of Bik expression.

Post-Transcriptional Regulation

The 3'-end processing of Bik mRNA is a critical control point, particularly in response to DNA damage.

-

Star-PAP and PKCδ: Following DNA damage, the nuclear poly(A) polymerase Star-PAP, in conjunction with Protein Kinase C-delta (PKCδ) and the phosphoinositide-generating enzyme PIPKIα, controls the 3'-end processing and subsequent expression of Bik mRNA. This pathway reveals a signal-specific mechanism for regulating Bik levels.

Post-Translational Regulation

The stability of the Bik protein is a key determinant of its cellular abundance.

-

Proteasomal Degradation: Bik protein is subject to rapid degradation by the proteasome, which keeps its steady-state levels low in healthy cells. Inhibition of the proteasome with drugs like bortezomib leads to the accumulation of Bik protein and subsequent apoptosis.

-

Phosphorylation: The human Bik protein is a phosphoprotein. Phosphorylation has been proposed to regulate its stability and pro-apoptotic activity, though some studies suggest that ERK1/2-mediated phosphorylation does not directly control Bik stability but rather that its expression is linked to the G1 cell-cycle arrest induced by ERK1/2 inhibition. A mutant form of Bik, BikDDA, where phosphorylation sites are replaced with aspartic acid to mimic phosphorylation, exhibits a prolonged half-life and enhanced pro-apoptotic ability.

Core Mechanism of Action in Apoptosis

Bik triggers apoptosis primarily through the intrinsic, or mitochondrial, pathway. Its unique ER localization allows it to integrate signals from the ER with the mitochondrial cell death machinery.

The Indirect Activation Model

The prevailing model for Bik's action is "indirect activation." Bik itself does not directly activate the pro-apoptotic effector proteins BAX and BAK. Instead, it functions as a "sensitizer" by binding to and sequestering anti-apoptotic BCL-2 family proteins (such as BCL-2, BCL-xL, and MCL-1). This sequestration liberates effector proteins like BAX from inhibition, allowing them to oligomerize at the mitochondrial outer membrane and induce Mitochondrial Outer Membrane Permeabilization (MOMP).

// Pathways Stress -> {p53, E2F} [label="activate"]; {p53, E2F} -> Bik_mRNA [label="transcribe"]; Bik_mRNA -> Bik [label="translate"]; Bik -> Bcl2 [label="binds &\ninhibits", color="#EA4335", arrowhead=T, style=dashed]; Bcl2 -> BAX [label="inhibits", color="#34A853", arrowhead=T, style=dashed]; Bik -> Ca [label="mobilizes", color="#EA4335"]; Ca -> BAX [label="activates", color="#EA4335"]; BAX -> MOMP [label="induces"]; MOMP -> CytoC; CytoC -> Caspases; Caspases -> Apoptosis; } end_dot Caption: Bik-Mediated Apoptotic Signaling Pathway.

ER-Mitochondria Crosstalk and Calcium Mobilization

A key aspect of Bik-induced apoptosis is the mobilization of Ca²⁺ from the ER lumen.

-

BAX/BAK-Dependent Ca²⁺ Release: Bik promotes a conformational change in BAX and BAK localized at the ER, causing the release of ER Ca²⁺ stores.

-

Mitochondrial Ca²⁺ Uptake: The released Ca²⁺ is taken up by the mitochondria, which are often in close proximity to the ER at MAMs.

-

Mitochondrial Remodeling: The influx of Ca²⁺ into the mitochondria triggers the recruitment of the cytosolic GTPase DRP-1, which mediates mitochondrial fission and cristae remodeling. This remodeling is crucial for the efficient release of cytochrome c.

This Ca²⁺-dependent mechanism demonstrates how Bik, an ER-resident protein, can directly influence mitochondrial dynamics to promote apoptosis.

Role of Bik in Other Homeostatic Processes

ER Stress and the Unfolded Protein Response (UPR)

The UPR is a signaling network activated by the accumulation of unfolded proteins in the ER (ER stress). While initially a pro-survival response, prolonged or severe ER stress leads to apoptosis. Bik is a key player in this switch.

-

Sequestration by BiP: Under normal conditions, the ER chaperone BiP (also known as GRP78) can bind to Bik, keeping it inactive.

-

Release during ER Stress: During prolonged ER stress, p53 can suppress the expression of BiP. The reduced levels of BiP lead to the release of Bik, freeing it to initiate the apoptotic cascade.

// Logical Flow ER_Stress -> p53; p53 -> BiP_Suppression [label="mediates"]; BiP_Suppression -> BiP [label="reduces levels", arrowhead=T, style=dashed]; BiP -> Bik [label="sequesters", color="#34A853", arrowhead=T, style=dashed]; BiP_Suppression -> Bik [label="releases", color="#EA4335"]; Bik -> Apoptosis [label="initiates"]; } end_dot Caption: Bik's role in the switch from UPR to apoptosis.

Autophagy

Autophagy is a cellular recycling process that degrades damaged organelles and proteins to maintain homeostasis. The relationship between Bik and autophagy is complex.

-

Induction of Autophagy: Bik can induce a non-apoptotic form of cell death with autophagic features. It can stimulate autophagy by disrupting the inhibitory interaction between BCL-2 and Beclin-1, a key autophagic protein. This can occur through both BCL-2-dependent and -independent mechanisms.

-

Tumor Promotion Paradox: While Bik is pro-apoptotic, high Bik expression has paradoxically been associated with poor prognosis in breast cancer. This may be because Bik-induced autophagy enhances tumor fitness and survival under stress, contributing to disease recurrence.

B-Cell Homeostasis and Inflammation

Bik plays a critical role in the selection and maintenance of B-lymphocyte populations. Its expression is upregulated during the transition from naive B-cells to centroblasts and is crucial for apoptosis following the ligation of surface IgM, a key process in B-cell selection. More recently, Bik has been shown to control low-grade inflammation by enhancing the proteasomal degradation of nuclear proteins. Bik deficiency leads to increased nuclear p65 levels, causing low-level inflammation and the spontaneous development of emphysema in female mice.

Quantitative Data Summary

Quantitative data on Bik is often presented in the context of specific cellular models. The following tables summarize key interactions and functional outcomes.

Table 1: Bik Protein Interactions

| Interacting Protein | Family/Class | Interaction Outcome | Reference |

|---|---|---|---|

| BCL-2 | Anti-apoptotic BCL-2 | Bik is sequestered; BCL-2 is inhibited. | |

| BCL-xL | Anti-apoptotic BCL-2 | Bik is sequestered; BCL-xL is inhibited. | |

| MCL-1 | Anti-apoptotic BCL-2 | Weak inhibition. | |

| Adenovirus E1B-19K | Viral Anti-apoptotic | Bik activity is suppressed. | |

| EBV-BHRF1 | Viral Anti-apoptotic | Bik activity is suppressed. |

| BiP/GRP78 | ER Chaperone | Bik is sequestered and kept inactive. | |

Table 2: Functional Consequences of Bik Expression

| Cellular Process | Effect of Bik Expression | Key Mediators | Reference |

|---|---|---|---|

| Apoptosis | Induction | BAX, BAK, Caspase-9, Cytochrome c | |

| ER Calcium Flux | Release of Ca²⁺ from ER | BAX, BAK | |

| Mitochondrial Dynamics | Fission and Cristae Remodeling | DRP-1 | |

| Autophagy | Induction | Beclin-1 | |

| Inflammation | Suppression of low-grade inflammation | Proteasome (RPN1/RPN2) |

| B-Cell Development | Apoptosis for negative selection | Calcium/Calcineurin pathway | |

Experimental Protocols for Studying Bik

The study of Bik involves a range of molecular and cell biology techniques to assess its expression, interactions, and functional consequences.

Assessing Bik-Induced Apoptosis

-

Principle: To quantify the extent of apoptosis in a cell population following the induction or overexpression of Bik.

-

Methodology (Flow Cytometry for Sub-G1 DNA Content):

-

Cell Treatment: Culture cells (e.g., PC-3, HT-29, MCF-7) and transfect with a Bik expression vector (e.g., Ad-wtBik) or a control vector.

-

Harvesting: After a set time (e.g., 24-48 hours), harvest both adherent and floating cells.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membrane.

-

Staining: Resuspend cells in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Analyze the cell population using a flow cytometer. Apoptotic cells will have undergone DNA fragmentation and will thus have a fractional DNA content, appearing as a "sub-G1" peak to the left of the main G1 peak.

-

-

Alternative Methods:

-

DNA Fragmentation Assay: Analysis of genomic DNA on an agarose gel will show a characteristic "ladder" pattern in apoptotic cells.

-

MTT Assay: Measures mitochondrial oxidoreductase activity, which is lost in apoptotic cells.

-

TUNEL Staining: Detects DNA strand breaks in situ, often used in tissue sections.

-

Analysis of Protein-Protein Interactions

-

Principle: To confirm the physical association between Bik and its binding partners (e.g., BCL-xL).

-

Methodology (Co-Immunoprecipitation):

-

Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing buffer (e.g., containing Triton X-100 or CHAPS).

-

Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G-agarose) to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins (the "bait," e.g., anti-BCL-xL).

-

Capture: Add Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-